5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylbenzoic acid hydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated possible applications in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(4-Methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(3-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole
Uniqueness
5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both chloro and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds.
Properties
CAS No. |
4655-97-4 |
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Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-6-12(7-4-10)15-18-16(20-19-15)13-8-5-11(2)14(17)9-13/h3-9H,1-2H3 |
InChI Key |
STIANAQMZNMIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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